molecular formula C23H16FN3 B2619421 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-32-5

6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2619421
CAS RN: 932280-32-5
M. Wt: 353.4
InChI Key: ZOJGCIPILYPUMR-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . Fluoroquinolones are a type of quinolines that have a fluorine atom incorporated into the structure, which often enhances their biological activity .


Synthesis Analysis

Quinolines can be synthesized through various methods, including the reaction of anilines with malonic acid equivalents . Fluoroquinolones can be synthesized by incorporating fluorine atoms at specific positions of the benzene ring .


Molecular Structure Analysis

The molecular structure of quinolines is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They display different tautomeric forms between the carbonyl groups .


Chemical Reactions Analysis

Quinolines can undergo various chemical reactions, including nucleophilic substitution of fluorine atom, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinolines and fluoroquinolones can vary widely depending on their specific structures and substituents .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds like this one are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .

Antibacterial Activity

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described . These derivatives were obtained with 55–92% yields in relatively short reaction times . One of the compounds showed antibacterial effect against Staphylococcus aureus .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activities . This suggests that they could potentially be used in the development of new cancer treatments.

Anticholinesterase Activities

Indole derivatives have been found to possess anticholinesterase activities . This suggests that they could potentially be used in the treatment of conditions such as Alzheimer’s disease.

Mechanism of Action

Fluoroquinolones exhibit a high level of antibacterial activity due to their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials .

Future Directions

The future directions in the research and development of quinolines and fluoroquinolones could involve the synthesis of more active bicyclic fluoroquinolones to expand a range of their biological activities .

properties

IUPAC Name

6-fluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-10-12-17(13-11-15)27-23-18-8-5-9-20(24)22(18)25-14-19(23)21(26-27)16-6-3-2-4-7-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJGCIPILYPUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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